molecular formula C4H10ClNO2S B2670286 3-(Methylamino)-1lambda6-thietane-1,1-dione hydrochloride CAS No. 2044712-90-3

3-(Methylamino)-1lambda6-thietane-1,1-dione hydrochloride

Cat. No.: B2670286
CAS No.: 2044712-90-3
M. Wt: 171.64
InChI Key: HAAMNEPDVFYADE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-methyl-1,1-dioxothietan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c1-5-4-2-8(6,7)3-4;/h4-5H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAMNEPDVFYADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CS(=O)(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-1lambda6-thietane-1,1-dione hydrochloride typically involves the reaction of a thietane precursor with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thietane ring and methylamino group facilitate nucleophilic substitution reactions under controlled conditions:

a. Ring-Opening via Nucleophilic Attack
The strained thietane ring undergoes ring-opening reactions when exposed to nucleophiles. For example:

  • Reaction with hydroxide ions : In basic conditions, hydroxide ions attack the electrophilic sulfur atom, leading to ring opening and formation of sulfonic acid derivatives .

  • Thiolate displacement : Sodium sulfide (Na₂S) reacts with the thietane ring, displacing the sulfonyl group and forming open-chain thiol intermediates .

b. Amino Group Reactivity
The methylamino group participates in nucleophilic substitutions, particularly in alkylation or acylation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Acylation : Acetyl chloride or anhydrides convert the amino group into acetamide derivatives.

Condensation and Cyclization Reactions

The compound’s amino and carbonyl groups enable condensation with carbonyl-containing reagents:

a. Schiff Base Formation
Reacts with aldehydes (e.g., benzaldehyde) to form imine linkages:

Thietane NHCH RCHO Thietane N CHR H O\text{Thietane NHCH RCHO Thietane N CHR H O}

This reaction is catalyzed by acidic or dehydrating agents.

b. Thietane Ring Expansion
Under basic conditions, intramolecular cyclization can occur:

  • Example : Heating with KOH in ethanol induces ring expansion to form six-membered thiane derivatives .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, releasing HCl and generating the free base:

Thietane NHCH HCl Thietane NHCH H Cl \text{Thietane NHCH HCl Thietane NHCH H Cl }

The free base exhibits higher nucleophilicity, enhancing reactivity in organic solvents like methanol or DMF .

Oxidation and Reduction

a. Oxidation of the Thietane Ring
The sulfur atom in the thietane ring oxidizes to sulfone derivatives using peroxides (e.g., H₂O₂):

Thietane S H O Thietane SO \text{Thietane S H O Thietane SO }

This reaction modifies electronic properties, altering biological activity.

b. Reduction of the Dione Group
Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the dione to a diol:

Thietane CO 2 H Thietane CH OH \text{Thietane CO 2 H Thietane CH OH }

Comparative Reactivity in Thietane Derivatives

The table below contrasts reaction outcomes for structurally related compounds:

CompoundReaction TypeProductConditions
Target CompoundNucleophilic SubstitutionOpen-chain sulfonateNaOH, 80°C, EtOH
3-Aminomethyl-thietane-dioneCondensationImine-linked polymerBenzaldehyde, Δ
Thiolane-1,1-dioneOxidationSulfone derivativeH₂O₂, AcOH

Mechanistic Insights

  • Ring Strain Contribution : The thietane’s 90° bond angles increase ring strain, accelerating ring-opening reactions compared to five- or six-membered analogs .

  • Electronic Effects : The 1,1-dione group withdraws electron density, polarizing the sulfur atom and enhancing electrophilicity.

Scientific Research Applications

Chemistry

3-(Methylamino)-1lambda6-thietane-1,1-dione hydrochloride serves as a building block in organic synthesis. Its thietane ring structure allows for the formation of more complex molecules through various organic reactions. It is particularly useful in the development of new synthetic pathways and in the creation of novel compounds.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies suggest it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : Preliminary findings indicate that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.

Medicine

The compound is under investigation for its therapeutic potential in treating various diseases. Its mechanisms of action involve interactions with specific enzymes and receptors, which may modulate biological pathways relevant to disease processes.

Industry

In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable for developing new materials with specific functionalities.

Case Study 1 : Anticancer Properties

A study on structurally similar compounds demonstrated significant anticancer effects against various cell lines through mechanisms such as apoptosis induction and cell cycle arrest. This indicates that this compound may have similar effects warranting further research.

Case Study 2 : Antimicrobial Activity

Research involving related thietane derivatives showed promising results in reducing bacterial growth in vitro. These findings suggest that the compound could be effective against infections caused by resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1lambda6-thietane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 2044712-90-3
  • Molecular Formula : C₈H₇N₃O₂S₂
  • Molecular Weight : 225.3 g/mol
  • Structure: Features a four-membered thietane ring with a 1,1-dione (sulfone) group and a methylamino substituent at the 3-position, forming a hydrochloride salt .

Comparison with Structurally Similar Compounds

3-(Aminomethyl)-3-methyl-1lambda6-thietane-1,1-dione Hydrochloride

  • CAS : 2219373-86-9
  • Molecular Formula : C₆H₁₁N₂O₂S₂Cl
  • Key Differences: Substituent: Contains an aminomethyl (-CH₂NH₂) group instead of methylamino (-NHCH₃). Impact: The aminomethyl group may enhance water solubility due to increased hydrogen bonding capacity, whereas the methylamino group in the target compound could confer greater lipophilicity .

Methyl 2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate Hydrochloride

  • CAS : 2490412-86-5
  • Molecular Formula: C₆H₁₂ClNO₄S
  • Key Differences :
    • Functional Group : Introduces an ester (COOCH₃) moiety, increasing molecular weight (229.68 g/mol vs. 225.3 g/mol) and altering reactivity.
    • Applications : The ester group may serve as a prodrug moiety or intermediate in peptide synthesis .

Methyl(3-methyl-1,1-dioxidotetrahydro-3-thienyl)amine Hydrochloride

  • CAS : 5553-29-7
  • Molecular Formula: C₆H₁₄ClNO₂S
  • Key Differences :
    • Ring Size : Five-membered thiolane (tetrahydrothiophene) ring vs. four-membered thietane.
    • Impact : Reduced ring strain in thiolane may improve stability but decrease reactivity compared to thietane derivatives .

Structural and Functional Analysis

Molecular Weight and Formula Comparison

Compound Molecular Formula Molecular Weight (g/mol)
Target Compound C₈H₇N₃O₂S₂ 225.3
3-(Aminomethyl)-3-methyl analog C₆H₁₁N₂O₂S₂Cl 226.7
Ester-containing analog C₆H₁₂ClNO₄S 229.68
Thiolane derivative C₆H₁₄ClNO₂S 199.69

Key Observations :

  • The target compound’s molecular weight falls between analogs with larger (ester) and smaller (thiolane) functional groups.
  • Thiolane derivatives (e.g., ) exhibit lower molecular weights due to reduced ring complexity.

Functional Group Influence on Properties

  • Hydrogen Bonding: Methylamino group (-NHCH₃): Moderate H-bond donor capacity, enhancing solubility in polar aprotic solvents .
  • Reactivity :
    • Ester groups (e.g., ) are prone to hydrolysis, whereas sulfone groups (1,1-dione) stabilize the molecule against oxidation .

Ring Size and Stability

  • Thietane (4-membered) : Higher ring strain increases reactivity, making it more susceptible to ring-opening reactions compared to thiolane (5-membered) derivatives .
  • Thiolane (5-membered) : Lower strain improves thermodynamic stability but may reduce interaction with biological targets requiring rigid structures .

Biological Activity

3-(Methylamino)-1lambda6-thietane-1,1-dione hydrochloride is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.

  • Chemical Formula : C₈H₇N₃OS₂
  • Molecular Weight : 225.3 g/mol
  • IUPAC Name : this compound
  • Appearance : Powder
  • Storage Temperature : Room temperature

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exhibit:

  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation.
  • Antimicrobial Activity : Investigated for its efficacy against a range of bacterial and fungal pathogens.
  • Anticancer Properties : Early research suggests it may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation .

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

Activity Type Description References
AntimicrobialEffective against various bacterial strains and fungi
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific enzymes related to cancer progression

Case Study 1: Antimicrobial Efficacy

A study conducted by American Elements demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various strains, showing promising results that warrant further exploration in clinical settings .

Case Study 2: Anticancer Potential

Research published in the National Cancer Institute's CellMiner database indicated that this compound could inhibit the growth of several cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased rates of programmed cell death in malignant cells .

Case Study 3: Enzyme Inhibition Mechanism

A patent analysis revealed that compounds similar to this compound are being developed as inhibitors for bromodomain and extraterminal (BET) proteins, which play roles in cancer and inflammatory diseases. This suggests a potential therapeutic application for this compound in treating complex diseases .

Q & A

Basic: What synthetic routes are commonly employed to prepare 3-(Methylamino)-1λ⁶-thietane-1,1-dione hydrochloride?

The synthesis typically involves two key steps: (1) formation of the thietane-1,1-dione backbone and (2) introduction of the methylamino group. A plausible method includes:

  • Thietane ring formation : Cyclization of a β-keto sulfonic acid derivative using reagents like PCl₅ or SOCl₂ to form the sulfone ring .
  • Methylamination : Reacting the intermediate with methylamine under nucleophilic substitution conditions.
  • Salt formation : Treating the free base with HCl gas or concentrated HCl in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .
    Validation via NMR and mass spectrometry is critical to confirm structural integrity.

Basic: Which analytical techniques are essential for characterizing this compound’s purity and structural identity?

  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to quantify impurities .
  • Structural confirmation :
    • ¹H/¹³C NMR : To verify substituent positions and ring structure (e.g., sulfone resonance at ~3.3 ppm for thietane-1,1-dione derivatives) .
    • FT-IR : Characteristic S=O stretches (~1300–1150 cm⁻¹) and N–H vibrations (~3300 cm⁻¹ for amine hydrochloride) .
    • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺ and isotopic patterns for Cl⁻) .

Advanced: How can researchers address contradictory NMR data when analyzing stereochemical configurations in derivatives of this compound?

  • 2D NMR techniques : Use NOESY or ROESY to detect spatial proximity of protons, resolving ambiguities in substituent orientation.
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
  • Chiral chromatography : Employ chiral columns (e.g., Chiralpak IA) to separate enantiomers and assign configurations .

Advanced: What methodological framework is recommended for studying the compound’s hydrolytic stability under physiological conditions?

  • Experimental design :
    • pH-varied buffers : Incubate the compound in PBS (pH 2.0, 7.4, 9.0) at 37°C.
    • Time-course sampling : Analyze degradation products at intervals (0, 24, 48, 72 hrs) via HPLC-MS .
    • Kinetic analysis : Calculate rate constants (k) and half-life (t₁/₂) using first-order decay models.
  • Mechanistic insights : Use LC-MS to identify hydrolytic pathways (e.g., sulfone ring opening or amine dealkylation) .

Basic: What safety protocols should be followed when handling this compound in a laboratory?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of aerosols or vapors .
  • Spill management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).
  • Waste disposal : Collect in sealed containers labeled for hazardous organic salts .

Advanced: How to design a study probing the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Target selection : Prioritize sulfone-sensitive systems (e.g., glutathione S-transferases or sulfotransferases) based on structural analogs .
  • Assay design :
    • In vitro inhibition assays : Measure IC₅₀ values using fluorogenic substrates.
    • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .
    • Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding poses .
  • Data validation : Cross-check results with site-directed mutagenesis of putative binding residues.

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?

  • Process optimization :
    • Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent ratio) to identify critical factors.
    • In-line monitoring : Use PAT tools (e.g., ReactIR) to track reaction progress in real time .
  • Quality control : Implement strict specifications for intermediates (e.g., ≥98% purity via HPLC) and enforce GMP guidelines .

Basic: How to validate the absence of genotoxic impurities in synthesized batches?

  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • LC-MS/MS analysis : Detect trace impurities (e.g., alkylating agents) at ppm levels using MRM mode .
  • ICH M7 compliance : Follow QbD principles to classify impurities based on carcinogenic risk .

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